molecular formula C8H5F2IN2 B6165839 1-(difluoromethyl)-3-iodo-1H-indazole CAS No. 1220572-58-6

1-(difluoromethyl)-3-iodo-1H-indazole

Cat. No.: B6165839
CAS No.: 1220572-58-6
M. Wt: 294
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-iodo-1H-indazole is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and an iodine atom attached to an indazole ring, which is a bicyclic structure consisting of fused benzene and pyrazole rings. The presence of both difluoromethyl and iodine substituents imparts unique chemical properties to this molecule, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-iodo-1H-indazole typically involves several steps, starting from readily available precursors. One common method involves the difluoromethylation of an indazole derivative followed by iodination. The difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base. The iodination step can be carried out using iodine or an iodine-containing reagent under suitable conditions .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-iodo-1H-indazole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in cross-coupling reactions can yield a wide range of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-iodo-1H-indazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-iodo-1H-indazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the difluoromethyl group and the iodine atom, which imparts distinct chemical and biological properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(difluoromethyl)-3-iodo-1H-indazole involves the introduction of a difluoromethyl group and an iodine atom onto an indazole ring.", "Starting Materials": [ "2-cyanophenylhydrazine", "difluoromethyl bromide", "sodium iodide", "copper(I) iodide", "potassium carbonate", "acetonitrile", "dimethylformamide", "triethylamine", "hydrogen peroxide" ], "Reaction": [ "The synthesis begins with the reaction of 2-cyanophenylhydrazine with difluoromethyl bromide in the presence of potassium carbonate and acetonitrile to form 1-(difluoromethyl)-2-cyanophenylhydrazine.", "Next, the 1-(difluoromethyl)-2-cyanophenylhydrazine is reacted with sodium iodide and copper(I) iodide in dimethylformamide and triethylamine to form 1-(difluoromethyl)-3-iodo-1H-indazole.", "Finally, the product is purified and the difluoromethyl group is oxidized to a carboxylic acid using hydrogen peroxide." ] }

CAS No.

1220572-58-6

Molecular Formula

C8H5F2IN2

Molecular Weight

294

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.